molecular formula C11H14O2 B1668117 Butyl benzoate CAS No. 136-60-7

Butyl benzoate

Cat. No.: B1668117
CAS No.: 136-60-7
M. Wt: 178.23 g/mol
InChI Key: XSIFPSYPOVKYCO-UHFFFAOYSA-N
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Description

Butyl benzoate, also known as benzoic acid butyl ester, is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a colorless, oily liquid with a pleasant fruity aroma. This compound is commonly used in the fragrance and flavor industry due to its characteristic scent and is also utilized as a solvent and plasticizer .

Mechanism of Action

Target of Action

Butyl benzoate, a benzoate ester obtained by condensation of benzoic acid and butanol , primarily targets microorganisms . It is used as a preservative in commercial cosmetic lotions and as an involatile solvent . It has been found to have antimicrobial properties, inhibiting the growth of fungi or bacteria .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Biochemical Pathways

In this pathway, benzoate esters are initially metabolized to benzoic acid, which is then decarboxylated to form benzoic acid. This is subsequently metabolized via the benzoate metabolism pathway .

Result of Action

The primary result of this compound’s action is the inhibition of microbial growth, thereby preserving the quality and safety of products and extending their shelf life . It is also used as a solvent for sampling of isocyanates with silica gel solid phase extraction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . It is also important to note that this compound can cause serious eye irritation and may cause respiratory irritation . Therefore, the environment in which it is used can significantly influence its action, efficacy, and stability.

Preparation Methods

Butyl benzoate is typically synthesized through the esterification of benzoic acid with butanol in the presence of an acid catalyst. The reaction involves heating benzoic acid and butanol together with a catalyst such as sulfuric acid or a solid acid catalyst. The crude product is then neutralized using a solid alkali, followed by rectification and purification to obtain the final product .

Comparison with Similar Compounds

Butyl benzoate can be compared with other esters such as:

This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective as a solvent and plasticizer in various industrial applications.

Properties

IUPAC Name

butyl benzoate
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InChI

InChI=1S/C11H14O2/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
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InChI Key

XSIFPSYPOVKYCO-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1
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Molecular Formula

C11H14O2
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DSSTOX Substance ID

DTXSID8040694
Record name Butyl benzoate
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Molecular Weight

178.23 g/mol
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Physical Description

Liquid, Colorless liquid; Insoluble in water; [Hawley]
Record name Benzoic acid, butyl ester
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Boiling Point

250 °C
Record name BUTYL BENZOATE
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Flash Point

225 °F (107 °C) (OPEN CUP)
Record name BUTYL BENZOATE
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Solubility

PRACTICALLY INSOL IN WATER, SOL IN ALCOHOL, ETHER AND ACETONE, MISCIBLE WITH OILS AND HYDROCARBONS, Water solubility of 59 mg/l.
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Density

1.00 @ 20 °C
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Vapor Density

6.15 (AIR= 1)
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Vapor Pressure

0.01 [mmHg], 0.01 mm Hg at 25 °C.
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Color/Form

THICK, OILY LIQUID, COLORLESS LIQUID

CAS No.

136-60-7
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Melting Point

-22 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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